molecular formula C12H12ClN3 B1288971 N-Benzyl-6-chloro-N-methyl-2-pyrazinamine CAS No. 629657-99-4

N-Benzyl-6-chloro-N-methyl-2-pyrazinamine

Cat. No. B1288971
CAS No.: 629657-99-4
M. Wt: 233.69 g/mol
InChI Key: BALCWIMZLMCMPT-UHFFFAOYSA-N
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Patent
US07122550B2

Procedure details

In a procedure analogous to Example 21, reaction of N-methyl benzylamine and 2,6-dichloropyrazine furnished the product (70%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl[C:11]1[CH:16]=[N:15][CH:14]=[C:13]([Cl:17])[N:12]=1>>[CH2:3]([N:2]([CH3:1])[C:11]1[CH:16]=[N:15][CH:14]=[C:13]([Cl:17])[N:12]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C1=NC(=CN=C1)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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